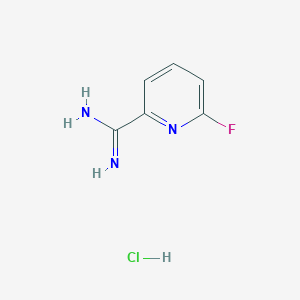

6-Fluoropicolinimidamide hydrochloride

CAS No.: 1179360-39-4

Cat. No.: VC16000576

Molecular Formula: C6H7ClFN3

Molecular Weight: 175.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179360-39-4 |

|---|---|

| Molecular Formula | C6H7ClFN3 |

| Molecular Weight | 175.59 g/mol |

| IUPAC Name | 6-fluoropyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C6H6FN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |

| Standard InChI Key | TYSLZTKLSLMUJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)F)C(=N)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Fluoropicolinimidamide hydrochloride belongs to the pyridinecarboximidamide class, featuring a pyridine ring substituted with a fluorine atom at the 6-position and a carboximidamide group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural descriptors include:

-

Molecular formula: C₆H₇ClFN₃

-

SMILES: C1=CC(=NC(=N)N)C(=CN1)F.Cl

The fluorine atom induces electron-withdrawing effects, altering the ring’s electronic distribution and influencing intermolecular interactions.

Physicochemical Characteristics

Experimental and calculated properties are summarized below:

Notably, critical data such as melting point, boiling point, and density remain uncharacterized in public literature, underscoring the need for experimental validation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-fluoropicolinimidamide hydrochloride typically involves nitrile intermediate derivatization. A representative protocol adapted from analogous compounds (e.g., 3-fluoropicolinimidamide hydrochloride) involves:

-

Nitrile Activation: Reacting 6-fluoropyridine-2-carbonitrile with diisobutylaluminum hydride (DIBAL-H) in toluene at elevated temperatures (80°C) to form an imine intermediate.

-

Hydrochloride Salt Formation: Treating the intermediate with ammonium chloride to yield the hydrochloride salt .

Key reaction parameters:

Industrial Production

Chinese and Indian manufacturers dominate production, offering bulk quantities through specialized chemical suppliers. Industrial processes prioritize cost-effective nitrile precursors and scalable reduction methods, though proprietary optimizations likely exist .

Applications in Pharmaceutical Research

Antimicrobial Agents

Structural analogs of 6-fluoropicolinimidamide hydrochloride exhibit activity against Mycobacterium tuberculosis. For instance, trifluoromethyl pyrimidinones derived from similar carboximidamides demonstrate minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL against drug-resistant strains . While direct evidence for the 6-fluoro derivative is lacking, its electronic profile suggests potential utility in designing next-generation antitubercular drugs .

Anticancer Therapeutics

The fluorine atom enhances membrane permeability and metabolic stability, a feature exploited in kinase inhibitor development. Pyridinecarboximidamides are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume